molecular formula C4H5N3S B3053682 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE CAS No. 55271-45-9

4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE

Cat. No.: B3053682
CAS No.: 55271-45-9
M. Wt: 127.17 g/mol
InChI Key: FDCZVJDFLHNMPU-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydropyridazine-3-thione is a heterocyclic compound featuring a partially saturated pyridazine core with an amino (-NH₂) group at position 4 and a thione (-C=S) group at position 2.

Properties

IUPAC Name

5-amino-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZVJDFLHNMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514747
Record name 4-Aminopyridazine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55271-45-9
Record name 4-Aminopyridazine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the desired pyridazine ring .

Industrial Production Methods: the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE involves its interaction with specific molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in cell signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-amino-2,3-dihydropyridazine-3-thione and related compounds:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Key Reactivity/Applications References
This compound Dihydropyridazine 4-amino, 3-thione Not explicitly stated Potential ligand or drug intermediate
Pyrido-thieno-triazines (e.g., compounds 2–5) Pyrido-thieno-triazine Amino, chloro (in derivatives) Diazotization, electrophilic substitution Forms triheterocyclic systems
4-Aminoquinazoline-2(1H)-thiones Quinazoline 4-amino, 2-thione Reaction of 2-isothiocyanatobenzonitrile with amines Tetrahydroquinazoline intermediates
4-Amino-2,3,5-trichloropyridine Pyridine 4-amino, 2,3,5-trichloro Unspecified Agrochemical or pharmaceutical synthon
6-Amino-4,5-dichloropyridazin-3(2H)-one Pyridazinone 6-amino, 4,5-dichloro, 3-ketone Unspecified Available via commercial suppliers
Key Observations:
  • Functional Groups : Thione (-C=S) groups (present in the target compound and quinazoline analogs) exhibit nucleophilic and metal-chelating properties, whereas chloro substituents (e.g., in trichloropyridine) enhance electrophilicity and lipophilicity.
  • Synthetic Pathways : Diazotization and electrophilic substitution are common in triazine synthesis , while quinazoline-thiones form via amine-isothiocyanate reactions .
Pyrido-Thieno-Triazines
  • These compounds, synthesized via diazotization and electrophilic reagents, form triheterocyclic systems (e.g., compound 4) and chlorinated derivatives (e.g., compound 5) . Their fused-ring systems may serve as scaffolds for kinase inhibitors or antimicrobial agents.
4-Aminoquinazoline-2(1H)-Thiones
  • These derivatives react with primary amines to yield tetrahydroquinazolines, highlighting their utility in constructing polyheterocyclic drug candidates (e.g., antifolates or EGFR inhibitors) .
4-Amino-2,3,5-Trichloropyridine
  • The trichloro substitution pattern increases electrophilicity, making it a candidate for nucleophilic aromatic substitution in agrochemicals (e.g., herbicides) or covalent kinase inhibitors .
6-Amino-4,5-Dichloropyridazin-3(2H)-one
  • Commercial availability suggests its use as a building block in drug discovery, with chloro and ketone groups enabling further functionalization .

Biological Activity

4-Amino-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C4H5N3S. It features an amino group and a thione group, which are essential for its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbon disulfide. This process leads to the formation of the dihydropyridazine ring, which is crucial for its biological functions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological properties.

Common Reactions:

  • Oxidation : Converts thione to sulfoxides or sulfones.
  • Reduction : Produces dihydropyridazine derivatives.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) Comparison with Control
Staphylococcus aureus15Higher than ampicillin
Escherichia coli12Comparable to tetracycline
Pseudomonas aeruginosa14Higher than control

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines with varying efficacy.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast cancer)39.2 ± 1.7Inhibition of MAPK pathway
HT29 (colon carcinoma)25.0 ± 0.5Induction of apoptosis
A375 (melanoma)34.5 ± 2.0Cell cycle arrest in G2/M phase

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and coordinate with metal ions. This interaction influences various biological pathways, particularly those involving enzymes and receptors in cell signaling processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines without affecting normal human fibroblasts, suggesting a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE
Reactant of Route 2
4-AMINO-2,3-DIHYDROPYRIDAZINE-3-THIONE

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